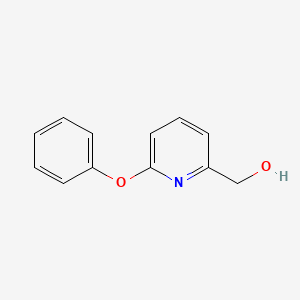
6-Phenoxy-2-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenoxy-2-pyridinemethanol is an organic compound with the molecular formula C12H11NO2 It is a derivative of pyridine, featuring a phenoxy group attached to the 6-position of the pyridine ring and a hydroxymethyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxy-2-pyridinemethanol typically involves the reaction of 2-chloromethyl-6-phenoxypyridine with a suitable reducing agent. One common method is the reduction of the corresponding aldehyde or ketone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where the starting material is subjected to hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). This method ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Phenoxy-2-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 6-phenoxypyridine-2-carboxylic acid.
Reduction: Formation of 6-phenoxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
6-Phenoxy-2-pyridinemethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-Phenoxy-2-pyridinemethanol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical processes such as signal transduction and metabolic pathways. The phenoxy and hydroxymethyl groups play crucial roles in its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-Pyridinemethanol: Lacks the phenoxy group, resulting in different chemical properties and reactivity.
6-Phenoxypyridine: Lacks the hydroxymethyl group, affecting its solubility and biological activity.
2-Phenoxypyridine: The phenoxy group is attached to a different position, leading to variations in its chemical behavior.
Uniqueness
6-Phenoxy-2-pyridinemethanol is unique due to the presence of both the phenoxy and hydroxymethyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C12H11NO2 |
|---|---|
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
(6-phenoxypyridin-2-yl)methanol |
InChI |
InChI=1S/C12H11NO2/c14-9-10-5-4-8-12(13-10)15-11-6-2-1-3-7-11/h1-8,14H,9H2 |
Clave InChI |
LGNROYCDLXXDRN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC=CC(=N2)CO |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














